3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid
CAS No.: 1525405-41-7
Cat. No.: VC2956991
Molecular Formula: C11H13FO2
Molecular Weight: 196.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1525405-41-7 |
|---|---|
| Molecular Formula | C11H13FO2 |
| Molecular Weight | 196.22 g/mol |
| IUPAC Name | 3-(3-fluoro-2-methylphenyl)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C11H13FO2/c1-7(11(13)14)6-9-4-3-5-10(12)8(9)2/h3-5,7H,6H2,1-2H3,(H,13,14) |
| Standard InChI Key | WATNGUXSBWTSIN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1F)CC(C)C(=O)O |
| Canonical SMILES | CC1=C(C=CC=C1F)CC(C)C(=O)O |
Introduction
Chemical Structure and Properties
3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid has a molecular formula of C11H13FO2 and a molecular weight of 196.22 g/mol . The structure is characterized by several key features that contribute to its chemical identity and reactivity profile.
Table 1: Physical and Chemical Properties of 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid
| Property | Value |
|---|---|
| CAS Number | 1525405-41-7 |
| Molecular Formula | C11H13FO2 |
| Molecular Weight | 196.22 g/mol |
| IUPAC Name | 3-(3-fluoro-2-methylphenyl)-2-methylpropanoic acid |
| SMILES Notation | O=C(O)C(C)CC1=CC=CC(F)=C1C |
| MDL Number | MFCD26639656 |
| Purity (Commercial) | 98% |
The fluorine atom in this compound plays a crucial role in determining its chemical and biological properties. As one of the most electronegative elements, fluorine creates a strong dipole moment that affects the electron distribution throughout the molecule. This electronic effect influences the compound's acidity, reactivity, and binding affinity to biological targets. Additionally, the methyl groups provide hydrophobic character and steric bulk, which can affect the molecule's three-dimensional conformation and interactions with receptor binding sites.
The carboxylic acid functional group contributes to the compound's acidity and provides a site for potential derivatization through esterification, amide formation, or reduction reactions. These structural features collectively contribute to the compound's potential utility in pharmaceutical development and other applications.
Related Compounds and Comparative Analysis
3-(3-Fluoro-2-methylphenyl)propanoic acid (CAS: 377083-80-2) is a structurally related compound that differs from 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid by the absence of the 2-methyl group on the propanoic acid moiety . Comparing these related compounds provides insights into the effect of methyl substitution on the properties and reactivity of these molecules.
Table 3: Comparison of 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid | 1525405-41-7 | C11H13FO2 | 196.22 g/mol |
| 3-(3-Fluoro-2-methylphenyl)propanoic acid | 377083-80-2 | C10H11FO2 | 182.19 g/mol |
The additional methyl group in 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid creates a chiral center at the 2-position of the propanoic acid backbone, which may have significant implications for its biological activity. Chiral compounds often exhibit stereoselective interactions with biological targets, potentially leading to differences in potency, selectivity, and pharmacokinetic properties compared to their non-methylated analogs.
Other related fluorinated propanoic acids include 3-fluoro-2-(fluoromethyl)-2-methylpropanoic acid (CAS: 1208092-05-0), which contains an additional fluorine atom . These structural variations provide a framework for understanding how specific modifications affect the chemical and biological properties of this class of compounds.
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